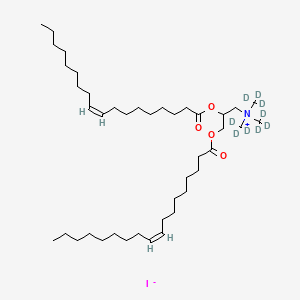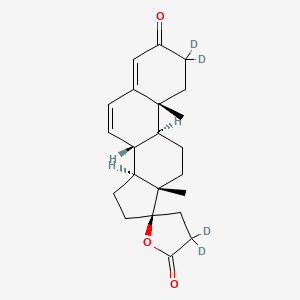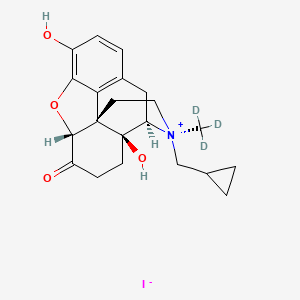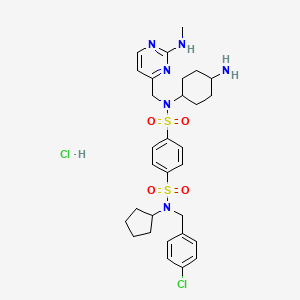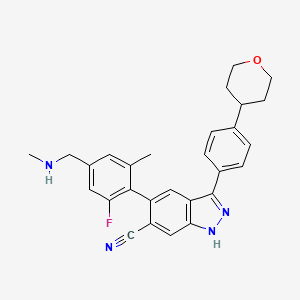
Hpk1-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic progenitor kinase 1 inhibitor 16 (Hpk1-IN-16) is a small molecule inhibitor that targets hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator in T cells and dendritic cells . Hematopoietic progenitor kinase 1 inhibitors have shown potential in enhancing anti-tumor immune responses and are being explored for their therapeutic potential in cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 16 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 16 follows similar synthetic routes but is scaled up to meet commercial demands. Process optimization, including the use of continuous flow reactors and advanced purification techniques, ensures efficient and cost-effective production .
化学反応の分析
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 16 can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert hematopoietic progenitor kinase 1 inhibitor 16 to its reduced forms.
Substitution: Hematopoietic progenitor kinase 1 inhibitor 16 can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hematopoietic progenitor kinase 1 inhibitor 16 may yield oxides, while substitution reactions can produce derivatives with different functional groups .
科学的研究の応用
Hematopoietic progenitor kinase 1 inhibitor 16 has a wide range of scientific research applications, including:
作用機序
Hematopoietic progenitor kinase 1 inhibitor 16 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative regulatory role of hematopoietic progenitor kinase 1 in T cells and dendritic cells, leading to enhanced immune responses . Hematopoietic progenitor kinase 1 inhibitor 16 targets specific molecular pathways, including the phosphorylation of adapter proteins such as SH2 domain-containing leukocyte protein of 76 kDa, which are involved in T cell receptor signaling .
類似化合物との比較
Hematopoietic progenitor kinase 1 inhibitor 16 is compared with other similar compounds, such as:
Compound 1: Another potent hematopoietic progenitor kinase 1 inhibitor that enhances T cell activation and cytokine production.
Compound K: A novel hematopoietic progenitor kinase 1 inhibitor with high selectivity and potency, used in cancer immunotherapy.
NDI-101150: A selective hematopoietic progenitor kinase 1 inhibitor that enhances B cell activation and antibody secretion.
Hematopoietic progenitor kinase 1 inhibitor 16 is unique in its specific molecular interactions and its ability to overcome resistance to existing immunotherapies .
特性
分子式 |
C28H27FN4O |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
5-[2-fluoro-6-methyl-4-(methylaminomethyl)phenyl]-3-[4-(oxan-4-yl)phenyl]-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C28H27FN4O/c1-17-11-18(16-31-2)12-25(29)27(17)23-14-24-26(13-22(23)15-30)32-33-28(24)21-5-3-19(4-6-21)20-7-9-34-10-8-20/h3-6,11-14,20,31H,7-10,16H2,1-2H3,(H,32,33) |
InChIキー |
FLVHPYFASVFXNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C2=CC3=C(C=C2C#N)NN=C3C4=CC=C(C=C4)C5CCOCC5)F)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
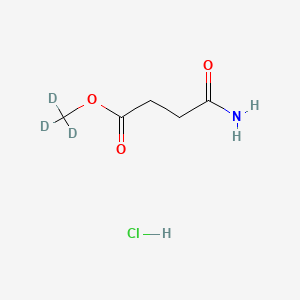
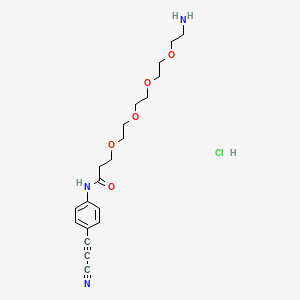
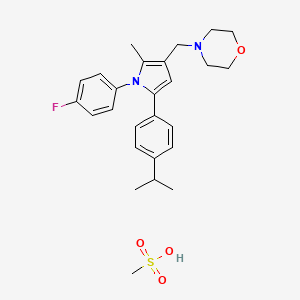
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
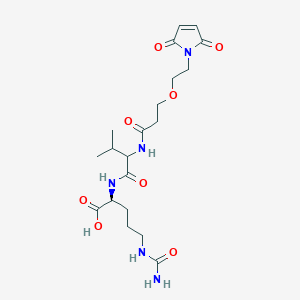
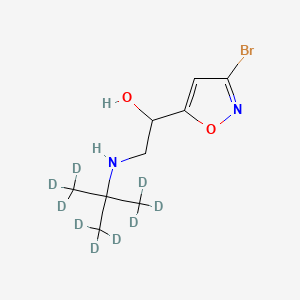
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
